molecular formula C16H14BrNO2S B14631754 Thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide CAS No. 53885-71-5

Thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide

Cat. No.: B14631754
CAS No.: 53885-71-5
M. Wt: 364.3 g/mol
InChI Key: NQHDUYIWEOTDRZ-UHFFFAOYSA-M
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Description

Thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse pharmacological and biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thieno and pyridinium rings in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide typically involves the reaction of thieno(3,2-c)pyridine with m-methoxyphenacyl bromide. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like ethanol or ethylene glycol . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases, thereby exerting anticancer effects . The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison: Thieno(3,2-c)pyridinium, 5-(m-methoxyphenacyl)-, bromide is unique due to the presence of the m-methoxyphenacyl group, which imparts distinct chemical and biological properties. Compared to other thienopyridine derivatives, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

CAS No.

53885-71-5

Molecular Formula

C16H14BrNO2S

Molecular Weight

364.3 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-thieno[3,2-c]pyridin-5-ium-5-ylethanone;bromide

InChI

InChI=1S/C16H14NO2S.BrH/c1-19-14-4-2-3-12(9-14)15(18)11-17-7-5-16-13(10-17)6-8-20-16;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

NQHDUYIWEOTDRZ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Br-]

Origin of Product

United States

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